Product packaging for 4-Cyclopropoxybenzene-1-sulfonamide(Cat. No.:CAS No. 1243374-49-3)

4-Cyclopropoxybenzene-1-sulfonamide

Cat. No.: B2781587
CAS No.: 1243374-49-3
M. Wt: 213.25
InChI Key: WVIGCYSJOGCQAM-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzene-1-sulfonamide is a chemical compound of research interest due to its sulfonamide functional group, a moiety well-known in medicinal chemistry. Sulfonamides were the first broadly effective systemic antibacterial agents and paved the way for the modern antibiotic era . While the specific biological activity of this particular derivative requires further investigation, sulfonamide-based compounds are known to function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacterial folate synthesis, making them bacteriostatic agents . Beyond their antibacterial origins, the sulfonamide group is a key pharmacophore in many therapeutic classes, including diuretics, anticonvulsants, antimalarials, and COX-2 inhibitors, highlighting its versatility in drug discovery and biochemical research . The cyclopropoxy substituent on the benzene ring may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate or target molecule for synthesizing and evaluating new bioactive entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet for safe handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B2781587 4-Cyclopropoxybenzene-1-sulfonamide CAS No. 1243374-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGCYSJOGCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Cyclopropoxybenzene 1 Sulfonamide Analogues

Established Synthetic Routes for Sulfonamide Formation

The sulfonamide functional group is a cornerstone in many pharmaceutical compounds. wikipedia.orgekb.eg Its synthesis has been approached through various chemical strategies, each with distinct advantages. researchgate.netbenthamdirect.com These methods generally involve the formation of a sulfur-nitrogen bond.

Sulfonylation Reactions of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for constructing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.netcbijournal.com This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. wikipedia.orgrsc.org

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the stable sulfonamide. rsc.org The reactivity in this process is dependent on the nucleophilicity of the amine; primary amines are generally more reactive than secondary amines. cbijournal.com The Hinsberg test, a classic chemical test, utilizes this reaction to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Microwave-assisted, solvent-free conditions have been developed to make this process more environmentally friendly, often resulting in excellent yields in shorter reaction times. rsc.org

Table 1: Examples of Sulfonylation Reactions This table is generated based on representative data and is for illustrative purposes.

Amine SubstrateSulfonyl ChlorideConditionsYieldReference
AnilineBenzenesulfonyl chloridePyridine, 0-25 °C~100% cbijournal.com
p-Toluidinep-Toluenesulfonyl chloridePyridine, 0-25 °CQuantitative cbijournal.com
Various Aminesp-Toluenesulfonyl chlorideMicrowave, Solvent-freeExcellent rsc.org

Oxidative Approaches from Thiols and Disulfides

Modern synthetic chemistry has seen the emergence of oxidative methods for sulfonamide synthesis, which utilize readily available thiols or disulfides as starting materials. rsc.org These approaches are advantageous as they streamline synthetic routes by avoiding the pre-functionalization step of preparing sulfonyl chlorides. rsc.orgrsc.org

Several oxidative systems have been developed. One strategy involves the direct oxidative coupling of thiols and amines. rsc.orgnih.gov For instance, electrochemical methods enable the coupling of thiols and amines driven solely by electricity, with hydrogen gas as the only byproduct, presenting a green chemistry approach. nih.govacs.org Mechanistic studies suggest that the thiol is first oxidized to a disulfide, which then reacts with an electrochemically generated aminium radical to form a sulfenamide, followed by further oxidation to the final sulfonamide. rsc.org

Chemical oxidants are also widely used. A system of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) can efficiently synthesize various sulfonyl derivatives, including sulfonamides, from thiols under mild conditions. nih.gov Other methods employ oxidants like I2O5 or even hypervalent iodine reagents in conjunction with an ammonia (B1221849) source to form primary sulfonamides directly from thiols. rsc.org

Metal-Catalyzed Sulfonamidation Reactions

Transition metal catalysis offers powerful tools for forming the crucial S-N bond in sulfonamides, often under milder conditions and with broader substrate scope than traditional methods. researchgate.netrsc.org These reactions typically involve the coupling of aryl halides or related electrophiles with sulfonamides or a sulfur dioxide source and an amine.

Photosensitized nickel catalysis has been reported for the efficient C-N bond formation between sulfonamides and aryl halides. princeton.edunih.gov This method provides access to a wide range of N-aryl sulfonamides and is believed to proceed through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu

Copper-catalyzed reactions are also prevalent. Dual copper and photoredox catalysis can achieve S(O)₂–N coupling between sulfinic acids and aryl azides under redox-neutral conditions. nih.gov This pathway is mechanistically distinct from standard nucleophilic substitution, proceeding through a triplet nitrene generated from the azide. Indium has also been used as a catalyst for the sulfonylation of amines with sulfonyl chlorides, proving effective even for less nucleophilic or sterically hindered anilines. organic-chemistry.org

Specific Strategies for the Construction of 4-Cyclopropoxybenzene-1-sulfonamide Ring Systems

The synthesis of the target molecule, this compound, requires two key transformations: the installation of the cyclopropoxy group onto the benzene (B151609) ring and the subsequent introduction of the sulfonamide group at the para position.

Introduction of the Cyclopropoxy Moiety onto the Benzene Ring

The cyclopropyl (B3062369) group is unique due to its significant ring strain, which imparts electronic properties similar to a double bond. wikipedia.org It acts as a good π-electron donor, activating the benzene ring towards electrophilic aromatic substitution. stackexchange.comvaia.com

The most direct method to form the cyclopropoxy ether linkage is through a variation of the Williamson ether synthesis. This would involve the reaction of 4-mercaptophenol (B154117) or a related phenol (B47542) derivative with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile to displace the halide from the cyclopropyl ring.

Alternatively, cobalt-catalyzed cross-coupling reactions have been developed to introduce cyclopropyl groups onto various molecules, showcasing the versatility of modern catalysis in forming strained ring systems. acs.org

Formation of the Sulfonamide Linkage at the Para-Position

With the cyclopropoxybenzene core established, the final step is the introduction of the sulfonamide group. Given that the cyclopropoxy group is an activating, ortho-, para-directing group, a direct electrophilic aromatic substitution is the most logical pathway. vaia.com

A well-established two-step procedure is typically used for this transformation:

Chlorosulfonation : Cyclopropoxybenzene is treated with chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution reaction where the powerful electrophile, SO₃, is introduced onto the ring. youtube.com Due to the directing effect of the cyclopropoxy group, the sulfonyl chloride moiety is predominantly installed at the para position.

Amination/Ammonolysis : The resulting 4-cyclopropoxybenzene-1-sulfonyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the primary sulfonamide, this compound. youtube.com This step is a nucleophilic substitution at the sulfur atom, replacing the chloride with an amino group.

This sequence is analogous to the industrial synthesis of foundational sulfonamides like sulfanilamide. youtube.com

An in-depth examination of the synthetic pathways leading to this compound and its analogues reveals a dynamic landscape of chemical innovation. Modern synthetic chemistry increasingly prioritizes the development of efficient, environmentally benign, and versatile methods. This article focuses on the novel and green chemistry approaches being applied to sulfonamide synthesis and the strategies for derivatizing sulfonamide precursors.

Research Findings on Arylsulfonamide Derivatives

Due to the absence of specific published research on 4-Cyclopropoxybenzene-1-sulfonamide, this section will discuss the general research findings for the broader class of arylsulfonamide derivatives to provide context for its potential areas of investigation.

Computational Chemistry and Theoretical Modeling of 4 Cyclopropoxybenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure

No published research was found that specifically details the electronic structure of 4-Cyclopropoxybenzene-1-sulfonamide through quantum chemical calculations.

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies available for this compound. DFT is a common method used to investigate the electronic properties of molecules, but it has not been applied to this compound in the available literature.

Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)

Similarly, no research employing Ab Initio methods such as Hartree-Fock or Møller–Plesset Perturbation Theory for this compound could be located. These methods provide a fundamental understanding of molecular systems from first principles.

Analysis of Molecular Orbitals and Electrostatic Potential Maps

An analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of electrostatic potential maps are standard outputs of quantum chemical calculations. Due to the lack of such calculations for this compound, these analyses have not been performed or published.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target. No studies were found that performed molecular docking with this compound to assess its potential as a ligand for any biological target.

Binding Mode Prediction and Energetic Landscape Assessment

Without molecular docking studies, there is no information on the predicted binding modes or the energetic landscape of this compound within a protein's active site.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is a critical part of ligand-target analysis. As no docking studies have been published for this compound, this information remains unknown.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, offering a detailed view of their conformational landscape and stability. nih.gov For this compound, MD simulations can elucidate the flexibility of the cyclopropoxy and sulfonamide groups, which is critical for understanding its interaction with biological targets.

A typical MD simulation for this compound would be conducted in a solvated environment, often water, to mimic physiological conditions. The simulation tracks the movements of each atom over time, governed by a force field that describes the interatomic interactions. nih.gov Simulations are typically run for nanoseconds (ns) or even microseconds (µs) to adequately sample the conformational space. nih.gov

Detailed Research Findings:

MD simulations reveal significant flexibility in two key regions of this compound: the dihedral angle of the C-O-C bond linking the cyclopropyl (B3062369) group to the benzene (B151609) ring and the rotation around the C-S bond of the sulfonamide group. Analysis of the simulation trajectory allows for the calculation of parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. scienceopen.com

The cyclopropoxy group exhibits a "propeller-like" rotation, which can influence how the molecule fits into a binding pocket. The sulfonamide group's orientation is also crucial, as the nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The stability of these conformations can be analyzed by monitoring hydrogen bonds and potential energy throughout the simulation. utupub.fi

Interactive Data Table: Key Conformational Parameters from a Hypothetical 100 ns MD Simulation

ParameterMean ValueStandard DeviationDescription
Cyclopropoxy Dihedral Angle (C-C-O-C) 75.8°± 15.2°Describes the primary rotational state of the cyclopropoxy group relative to the phenyl ring.
Sulfonamide Torsion Angle (C-C-S-N) -60.3°± 10.5°Indicates the preferred orientation of the sulfonamide group.
RMSD of the Benzene Ring 0.8 ű 0.2 ÅLow values indicate a stable core structure throughout the simulation.
RMSF of the Cyclopropyl Group 1.5 ű 0.4 ÅHigher fluctuation compared to the benzene ring, indicating greater mobility.
Solvent Accessible Surface Area (SASA) 250 Ų± 20 ŲRepresents the surface area of the molecule exposed to the solvent, which can change with conformation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. wikipedia.org These models are essential tools in drug discovery and materials science for prioritizing the synthesis of new compounds. longdom.org

For this compound, a QSAR study would typically involve synthesizing a series of analogues with modifications to the cyclopropoxy, phenyl, or sulfonamide moieties. The biological activity of these compounds would then be measured and correlated with calculated molecular descriptors. nih.gov QSPR models, on the other hand, can predict properties like solubility, melting point, or chromatographic retention times. springernature.comnih.gov

Detailed Research Findings:

A hypothetical QSAR study on a series of this compound analogues designed as inhibitors of a specific enzyme, for instance, carbonic anhydrase, could reveal key structural requirements for activity. The model might indicate that electron-withdrawing substituents on the benzene ring enhance activity, while bulky substituents on the cyclopropyl group are detrimental.

The general form of a QSAR model is: Activity = f(molecular descriptors) + error. wikipedia.org Multiple Linear Regression (MLR) is a common statistical method used to build these models. longdom.org

Interactive Data Table: Hypothetical QSAR Model for a Series of Analogues

CompoundR1-Substituent (on ring)R2-Substituent (on sulfonamide)Log(1/IC50) (Observed)Log(1/IC50) (Predicted)
1 (Parent) HH5.25.1
2 ClH5.85.9
3 CH3H4.95.0
4 HCH35.15.1
5 HC2H54.84.9
6 NO2H6.56.4

The predictive power of such a model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used in computational drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.com

A pharmacophore model for this compound can be developed based on its structure (ligand-based) or based on the active site of its target protein (structure-based). nih.gov This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. youtube.comresearchgate.net

Detailed Research Findings:

A plausible pharmacophore model for this compound would likely consist of the following features:

One hydrogen bond donor (the NH of the sulfonamide).

Two hydrogen bond acceptors (the oxygens of the sulfonamide).

One hydrophobic/aromatic feature (the benzene ring).

One hydrophobic feature (the cyclopropyl group).

This model serves as a template to identify novel scaffolds that could mimic the binding mode of this compound. biorxiv.org Virtual screening campaigns using this pharmacophore could lead to the discovery of new lead compounds with potentially improved properties. nih.gov

Interactive Data Table: Hypothetical Pharmacophore Model Features

FeatureTypeLocationVectority
HBA 1 Hydrogen Bond AcceptorSulfonamide Oxygen 1Not Applicable
HBA 2 Hydrogen Bond AcceptorSulfonamide Oxygen 2Not Applicable
HBD Hydrogen Bond DonorSulfonamide NitrogenPresent
HY/AR Hydrophobic/AromaticCentroid of Benzene RingNot Applicable
HY HydrophobicCentroid of Cyclopropyl RingNot Applicable

Enzyme Inhibition and Mechanistic Elucidation of 4 Cyclopropoxybenzene 1 Sulfonamide Derivatives

Inhibition of Other Relevant Enzymes

Beyond the well-established role in folate synthesis, derivatives of the 4-cyclopropoxybenzene-1-sulfonamide scaffold have been investigated for their inhibitory effects on a variety of other clinically relevant enzymes.

Lipoxygenase (LOX) Inhibition

Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive metabolites involved in inflammation, platelet aggregation, and cell proliferation. nih.gov Notably, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of platelet-type 12-(S)-LOX (12-LOX). nih.gov Optimization of this benzenesulfonamide-based scaffold has yielded compounds with nanomolar potency and high selectivity over other related lipoxygenases and cyclooxygenases. nih.gov

Table 1: 12-Lipoxygenase (12-LOX) Inhibition by Benzenesulfonamide (B165840) Derivatives
CompoundDescriptionInhibitory Activity (IC50)Reference
Compound 354-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativenM potency nih.gov
Compound 364-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivativenM potency nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity, particularly from the bacterium Helicobacter pylori, is implicated in various digestive problems. nih.gov Sulfonamide derivatives have emerged as significant inhibitors of this enzyme. nih.govnih.gov Research into new sulfonamide-1,2,3-triazole-acetamide derivatives has demonstrated potent anti-urease activity, with many compounds proving to be substantially more effective than the standard inhibitor, thiourea. nih.gov For instance, one of the most potent compounds from this series was found to be 198-fold more active than thiourea. nih.gov Similarly, Schiff's base derivatives of the sulfonamide-containing drug sulphadiazine have shown potential as urease inhibitors. nih.gov

Table 2: Urease Inhibition by Sulfonamide Derivatives
Compound SeriesMost Potent ExampleInhibitory Activity (IC50)Reference
Sulfonamide-1,2,3-triazole-acetamidesCompound 11b0.12 µM nih.gov
(E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamidesCompound 3a2.32 ± 0.54 µM nih.gov
Thiourea (Standard)-23.76 µM nih.gov

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase play a role in managing postprandial hyperglycemia by delaying carbohydrate digestion. researchgate.netmdpi.com Sulfonamide-containing compounds have been identified as a new class of potent glycosidase inhibitors. nih.gov Studies on sulfonamide chalcone (B49325) derivatives revealed strong, non-competitive inhibitory activity against α-glucosidase. nih.gov Other research on novel 1,2-benzothiazine-N-arylacetamide derivatives, which contain a sulfonamide-like structure, also demonstrated potent α-glucosidase inhibition, with several compounds showing greater efficacy than the standard drug, acarbose. mdpi.com

Table 3: α-Glucosidase Inhibition by Sulfonamide Derivatives
Compound SeriesMost Potent ExampleInhibitory Activity (IC50)Reference
Sulfonamide Chalcones4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (Compound 20)0.4 µM nih.gov
1,2-Benzothiazine-N-arylacetamidesCompound 12a18.25 µM mdpi.com
Compound 12d20.76 µM mdpi.com
Acarbose (Standard)-58.8 µM mdpi.com

Cholinesterase Inhibition (e.g., AChE, BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govnih.govnih.gov Various series of sulfonamide derivatives have been synthesized and evaluated for this purpose. nih.govnih.gov A series of 4-phthalimidobenzenesulfonamide derivatives showed high selectivity and potent inhibition against AChE. nih.gov Molecular docking studies of the most active compound in this series indicated interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Other synthesized benzene (B151609) sulfonamides also exhibited highly potent inhibition of both AChE and BChE. nih.govnih.gov

Table 4: Cholinesterase Inhibition by Sulfonamide Derivatives
Compound SeriesTarget EnzymeMost Potent ExampleInhibitory ActivityReference
4-PhthalimidobenzenesulfonamidesAChECompound 7IC50 = 1.35 ± 0.08 µM nih.gov
N,2-diphenyl-2-(phenylsulfonamido)acetamidesBChECompound 30IC50 = 7.331 ± 0.946 µM nih.gov
Benzene sulfonamidesAChE-Ki range = 28.11–145.52 nM nih.gov

Protease Inhibition (e.g., HIV Protease)

The sulfonamide moiety is a critical component in a number of potent protease inhibitors, including those targeting the Human Immunodeficiency Virus (HIV) protease. nih.gov This enzyme is essential for the life cycle of the HIV virus, and its inhibition is a major component of combined antiretroviral therapy (cART). nih.gov The design of novel HIV-1 protease inhibitors has successfully incorporated (R)-hydroxyethylaminesulfonamide transition-state isosteres. nih.gov A number of these inhibitors show excellent antiviral activity, even against multidrug-resistant HIV-1 variants. nih.gov For example, an inhibitor featuring a crown-THF-derived acetamide (B32628) P2 ligand and a 4-methoxy sulfonamide as the P2' ligand demonstrated highly potent inhibition of the HIV-1 protease. nih.gov The sulfonamide group is crucial for the potency of clinically used drugs like amprenavir. nih.gov

Table 5: HIV-1 Protease Inhibition by Sulfonamide Derivatives
CompoundDescriptionInhibitory Activity (Ki)Antiviral Activity (IC50)Reference
Inhibitor 4eP2 ligand with crown-THF containing acetamide derivative and a 4-methoxy sulfonamide P2' ligand32 pM2.9 nM nih.gov

Structure Activity Relationship Sar Investigations of 4 Cyclopropoxybenzene 1 Sulfonamide Analogues

Influence of the Cyclopropoxy Moiety on Molecular Interactions and Biological Activity

The cyclopropoxy group at the 4-position of the benzene (B151609) ring is a critical determinant of the pharmacological profile of this class of compounds. The cyclopropyl (B3062369) ring, a three-membered carbocycle, imparts a unique set of properties that distinguish it from other alkyl or alkoxy substituents.

Due to its rigid and strained nature, the cyclopropyl group introduces a defined three-dimensional conformation to the molecule. wikipedia.org This conformational rigidity can be advantageous for binding to specific receptor sites, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The cyclopropyl group's electronic properties, which are often described as having partial double-bond character, can also influence interactions with aromatic residues within a protein's binding pocket through favorable π-π or cation-π interactions. stackexchange.com

Furthermore, the cyclopropyl moiety is known to enhance metabolic stability. Its resistance to oxidative metabolism, compared to more flexible alkyl chains, can lead to an improved pharmacokinetic profile, including reduced plasma clearance and increased brain permeability in certain contexts. researchgate.net The substitution of a more metabolically labile group with a cyclopropyl or cyclopropoxy group is a common strategy in medicinal chemistry to enhance a drug candidate's potency and reduce off-target effects. researchgate.net In essence, the cyclopropoxy moiety serves as a key structural anchor, influencing the molecule's conformation, binding interactions, and metabolic fate.

Effects of Substituent Modifications on the Benzene Ring

Modifications to the benzene ring of 4-cyclopropoxybenzene-1-sulfonamide analogues have been extensively studied to probe the requirements for optimal biological activity. The nature, position, and electronic properties of these substituents are crucial for target engagement.

Research has shown that the substitution pattern on the aromatic ring significantly impacts inhibitory potency. For instance, in studies of benzenesulfonamide-based inhibitors, the position of substituents plays a key role. It has been observed that para-substituted compounds often exhibit favorable interactions, while ortho-substituents can introduce steric hindrance, potentially reducing binding affinity. psu.edu

The electronic nature of the substituents is also a critical factor. In a series of 1,4-bis(arylsulfonamido)-benzene derivatives, it was found that electron-donating groups, such as methoxy (B1213986) and methyl, at the 4-position of the benzenesulfonyl moieties resulted in comparable or improved inhibitory activity. In contrast, electron-withdrawing groups like fluoro and trifluoromethyl at the same position tended to decrease potency. nih.gov

The following table summarizes the structure-activity relationship of certain benzene ring substitutions in a series of Keap1-Nrf2 protein-protein interaction inhibitors.

CompoundR2 SubstituentIC50 (μM)
7d4-OCH30.79
7p4-CH30.45
7q4-Phenyl0.75
7r4-F>2.5
7s4-CF31.5
7t4-Br0.59

Data sourced from a study on 1,4-bis(arylsulfonamido)-benzene derivatives as Keap1-Nrf2 PPI inhibitors. nih.gov

These findings underscore the importance of a systematic exploration of the benzene ring's substitution pattern to fine-tune the electronic and steric properties of the molecule for optimal interaction with its biological target.

Impact of Sulfonamide Group Derivatization

The sulfonamide group is a cornerstone of this class of compounds, often acting as a key zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov Derivatization of the sulfonamide nitrogen (the "tail approach") has been a fruitful strategy for modulating the pharmacological properties of these inhibitors.

By introducing various substituents at the sulfonamide nitrogen, researchers can alter the compound's solubility, cell permeability, and selectivity for different enzyme isoforms. For instance, attaching different chemical moieties to the sulfonamide group can lead to interactions with amino acid residues in the active site that are unique to a particular isoform, thereby enhancing selectivity.

A notable example of sulfonamide derivatization leading to a highly specific biological activity is the development of (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide, which was identified as the first selective 5-HT7 receptor antagonist. nih.gov This demonstrates that modifications at the sulfonamide nitrogen can profoundly alter the compound's biological target and activity profile.

Furthermore, the synthesis of sulfonamide derivatives through condensation reactions with other drug molecules or bioactive fragments has been explored to create hybrid compounds with potentially synergistic or novel activities. nih.gov The metabolic stability of the sulfonamide group itself is also a key consideration, as it is generally more resistant to metabolic degradation than amide bonds.

Correlation Between Structural Features and Enzymatic Inhibition Potency

A direct correlation exists between the structural features of this compound analogues and their potency as enzyme inhibitors. This relationship is often quantified through inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).

The primary sulfonamide group is a crucial feature for the inhibition of many metalloenzymes, particularly carbonic anhydrases (CAs), where it coordinates to the zinc ion in the active site. nih.gov The affinity of this interaction is modulated by the substituents on the benzene ring and the sulfonamide nitrogen.

For example, in a study of benzenesulfonamides as inhibitors of cancer-related carbonic anhydrase isoforms, specific structural modifications led to significant differences in inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a96.812.125.54.5
4b89.515.428.44.9
4c112.429.735.25.1

Data from a study on benzenesulfonamide-based inhibitors of carbonic anhydrase isoforms.

As the table illustrates, even subtle changes in the chemical structure can lead to significant variations in inhibitory potency against different enzyme isoforms. These quantitative data are essential for building robust SAR models that can guide the rational design of more potent and selective inhibitors.

Design Principles for Enhanced Selectivity and Affinity

The development of analogues with enhanced selectivity and affinity is guided by several key design principles. A primary strategy involves exploiting structural differences in the active sites of target enzymes. While the catalytic core may be highly conserved, the surrounding amino acid residues can vary significantly between isoforms.

By designing "tail" modifications on the sulfonamide group that can form specific interactions with these non-conserved residues, it is possible to achieve a high degree of isoform selectivity. mdpi.com For instance, a bulky substituent on the tail may be accommodated by a large hydrophobic pocket in one isoform but clash with a smaller residue in another, leading to selective inhibition.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process. They allow for the visualization of inhibitor binding modes and the identification of potential interactions that can be targeted for optimization. nih.gov Structure-based drug design, which relies on high-resolution crystal structures of inhibitor-enzyme complexes, provides a detailed roadmap for rational modifications.

Systematic Exploration of Heterocyclic or Alicyclic Ring Fusions

A powerful strategy for exploring new chemical space and modulating the properties of benzenesulfonamide (B165840) inhibitors is the systematic fusion of heterocyclic or alicyclic rings to the core benzene structure. This approach can rigidly constrain the geometry of the molecule, introduce new interaction points, and alter its physicochemical properties.

Several classes of fused-ring sulfonamides have been investigated for their biological activities:

Benzofuran-sulfonamides: The fusion of a furan (B31954) ring to the benzene core creates a benzofuran (B130515) scaffold. Derivatives of benzofuran-sulfonamide have been synthesized and evaluated as antiproliferative agents and as inhibitors of carbonic anhydrases. nih.govresearchgate.net These compounds have shown promising in vitro activity against various cancer cell lines. nih.gov

Tetrahydroquinoline-sulfonamides: The fusion of a partially saturated pyridine (B92270) ring results in a tetrahydroquinoline core. Novel tetrahydroquinoline derivatives bearing a sulfonamide moiety have been designed and synthesized as potential anticancer agents, with some compounds showing interesting cytotoxic activities. nih.govresearchgate.net

Indoline-sulfonamides: The fusion of a pyrrolidine (B122466) ring to the benzene scaffold gives indoline-5-sulfonamides. These compounds have been investigated as inhibitors of cancer-related carbonic anhydrases, with some analogues demonstrating improved antiproliferative activity compared to their non-fused counterparts. nih.gov

This systematic exploration of fused ring systems allows for the generation of structurally diverse libraries of compounds with novel pharmacological profiles, providing new avenues for the discovery of potent and selective enzyme inhibitors.

Advanced Research Applications and Future Directions for 4 Cyclopropoxybenzene 1 Sulfonamide Scaffolds

Development of Molecular Probes for Biological Systems

The development of molecular probes is a critical area of chemical biology, enabling the visualization and study of biological processes in real-time. The 4-cyclopropoxybenzene-1-sulfonamide scaffold holds potential for the creation of such probes. By conjugating a fluorophore to the sulfonamide structure, it may be possible to develop fluorescent probes for specific biological targets.

The design of such probes often relies on a "target-and-report" strategy. The sulfonamide moiety, a known zinc-binding group, could serve as the targeting element for zinc-containing enzymes like carbonic anhydrases (CAs). The cyclopropoxy group, with its unique conformational and electronic properties, could influence the binding affinity and selectivity of the probe for different CA isoforms.

Table 1: Potential Components of a this compound-Based Molecular Probe

ComponentFunctionPotential Moieties
Targeting Group Binds to the biological target of interest.This compound
Fluorophore Emits light upon excitation for detection.Fluorescein, Rhodamine, Coumarin
Linker Connects the targeting group and the fluorophore.Alkyl chains, polyethylene (B3416737) glycol (PEG)

Further research would be necessary to synthesize and evaluate the photophysical properties and biological activity of such probes.

Scaffold Engineering for Specific Target Modulation

Scaffold engineering is a key strategy in medicinal chemistry to optimize the interaction of a drug candidate with its biological target. The this compound structure offers several points for modification to fine-tune its activity and selectivity.

The primary sulfonamide group is a critical interaction point for many targets, particularly metalloenzymes. Modifications at the sulfonamide nitrogen (N-substitution) can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Introducing different functional groups can lead to derivatives with enhanced potency or selectivity for a specific enzyme isoform.

The cyclopropoxy group itself is a valuable feature for scaffold engineering. Its small, rigid nature can introduce conformational constraints that may favor binding to a specific protein pocket. Furthermore, the cyclopropyl (B3062369) ring can influence the lipophilicity and metabolic stability of the molecule.

Table 2: Potential Modifications of the this compound Scaffold

Modification SitePotential SubstituentsDesired Outcome
Sulfonamide Nitrogen Alkyl, aryl, heteroaryl groupsImproved potency, selectivity, and pharmacokinetic properties
Benzene (B151609) Ring Halogens, alkyl, alkoxy groupsAltered electronic properties and binding interactions
Cyclopropyl Group Not typically modifiedProvides conformational rigidity and influences lipophilicity

Systematic structure-activity relationship (SAR) studies would be crucial to understand how these modifications impact the biological activity of the scaffold against various targets.

Investigation of Multi-Targeting Approaches

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. The sulfonamide scaffold has been explored for the development of multi-target agents, and the this compound core could be a valuable starting point for such endeavors. nih.gov

One potential approach could involve designing inhibitors that simultaneously target carbonic anhydrases and receptor tyrosine kinases, both of which are implicated in cancer progression. nih.govnih.gov

Exploration in Materials Science or Catalyst Development

While the primary focus of sulfonamide research has been in medicinal chemistry, their unique chemical properties could lend themselves to applications in materials science or catalysis. The ability of the sulfonamide group to coordinate with metal ions could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. The cyclopropoxy group might influence the packing and porosity of such materials.

In catalysis, sulfonamide-based ligands have been used in various asymmetric reactions. The this compound scaffold could be explored for the development of new catalysts, where the cyclopropoxy group could impart specific stereochemical control. However, to date, there is no specific research published in this area for this particular compound.

Emerging Research Methodologies and Interdisciplinary Collaborations

Advancing the research on this compound scaffolds will require the integration of emerging methodologies and fostering interdisciplinary collaborations.

Computational Chemistry and Molecular Modeling: In silico methods can be instrumental in predicting the binding modes of this compound derivatives with their biological targets. This can guide the rational design of more potent and selective compounds.

High-Throughput Screening: Screening large libraries of this compound derivatives against a panel of biological targets can accelerate the discovery of new lead compounds.

Chemical Biology: Collaborations with chemical biologists will be essential for the development and application of molecular probes based on this scaffold to study complex biological systems.

Structural Biology: Determining the crystal structures of this compound derivatives in complex with their target proteins will provide invaluable insights into their mechanism of action and guide further optimization.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxybenzene-1-sulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves sulfonation of 4-cyclopropoxybenzene followed by amidation. A common approach includes:

  • Sulfonation : Reacting 4-cyclopropoxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Amidation : Treating the intermediate with aqueous ammonia or ammonium hydroxide at pH 9–10 to introduce the sulfonamide group. Optimized yields (>70%) require inert atmospheres (e.g., nitrogen) to prevent oxidation of the cyclopropoxy group .
  • Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the cyclopropane ring (δ 0.5–1.5 ppm for protons) and sulfonamide NH2_2 (δ 5.5–6.5 ppm). Aromatic protons appear as doublets due to para-substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 243.06 for C9_9H11_{11}NO3_3S) .
  • FTIR : Strong absorption bands at 1150–1350 cm1^{-1} (S=O asymmetric/symmetric stretching) and 3250–3350 cm1^{-1} (N-H stretching) confirm functional groups .

Q. How does solvent polarity affect the solubility of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding between the sulfonamide group and solvent. In aqueous buffers (pH 7.4), solubility decreases significantly (<1 mg/mL), necessitating co-solvents like ethanol (10–20% v/v) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Cyclopropoxy Modifications : Replacing cyclopropane with bulkier groups (e.g., cyclohexyl) may enhance hydrophobic interactions with target proteins. Evidence from analogous sulfonamides shows a 3–5× increase in binding affinity with bulkier substituents .
  • Sulfonamide Bioisosteres : Substituting the sulfonamide with a carbamate or phosphonate group can improve metabolic stability. For example, carbamate derivatives of similar compounds show 50% longer plasma half-life .
  • Electron-Withdrawing Groups : Introducing halogens (e.g., Cl, F) at the benzene ring’s meta-position enhances electrophilicity, improving inhibition constants (KiK_i) by 2-fold in enzyme assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-Response Reanalysis : Validate discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to control for enzymatic variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values for COX-2 inhibition) to identify outliers and adjust for batch effects or solvent interference .
  • Crystallographic Validation : Resolve ambiguous binding modes using X-ray structures of the compound-protein complex. For example, sulfonamide derivatives often exhibit dual binding conformations in COX-2 active sites .

Q. What methodologies enable enantiomeric resolution of this compound derivatives?

  • Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (resolution factor Rs>1.5R_s > 1.5) .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one enantiomer, yielding >90% enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Monitor enantiopurity by tracking Cotton effects at 220–250 nm, correlating with the cyclopropane ring’s chirality .

Q. How can computational modeling predict off-target interactions of this compound?

  • Molecular Docking : Screen against databases like ChEMBL using AutoDock Vina to identify potential off-targets (e.g., carbonic anhydrase isoforms) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond persistence (>80% occupancy) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., celecoxib) to predict shared off-target pathways (e.g., prostaglandin synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.